Given the presence of bromine, chlorine, and nitrogen atoms in its structure, 6-Bromo-2,4-dichloroquinoline might hold some promise for investigation in a few areas of scientific research:
6-Bromo-2,4-dichloroquinoline is an aromatic heterocyclic compound with the molecular formula and a molecular weight of approximately 276.95 g/mol . Its structure features a quinoline ring substituted at the 2 and 4 positions with chlorine atoms and at the 6 position with a bromine atom. This specific substitution pattern confers unique chemical properties that make it valuable in various chemical syntheses.
The biological activity of 6-bromo-2,4-dichloroquinoline has been explored primarily in the context of medicinal chemistry. It has shown potential as an intermediate for synthesizing pharmaceuticals that target specific enzymes or receptors. Notably, it acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism .
Several methods exist for synthesizing 6-bromo-2,4-dichloroquinoline:
Studies have shown that 6-bromo-2,4-dichloroquinoline interacts with various biological targets. Its ability to inhibit specific cytochrome P450 enzymes suggests potential implications for drug-drug interactions and metabolic pathways in pharmacology . Further research is needed to fully elucidate its mechanisms of action.
Several compounds share structural similarities with 6-bromo-2,4-dichloroquinoline. Here are a few notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
6-Bromo-4-hydroxyquinoline | 0.91 | Hydroxyl group adds different reactivity patterns. |
4-Chloro-6-fluoroquinoline | 0.87 | Fluorine substitution alters electronic properties. |
8-Chloro-2-methylquinoline | 0.85 | Used primarily in dye production; different substitution pattern. |
7-Bromo-2-chloro-3-methylquinoline | 0.84 | Different methyl substitution affects reactivity. |
6-Bromo-2-chloroquinolin-4-amine | 0.84 | Amino group introduces different biological activities. |
The unique substitution pattern of bromine and chlorine at specific positions on the quinoline ring makes 6-bromo-2,4-dichloroquinoline particularly valuable for targeted chemical transformations and pharmaceutical development. Its ability to act as a versatile starting material distinguishes it from other similar compounds .